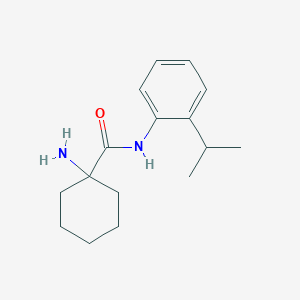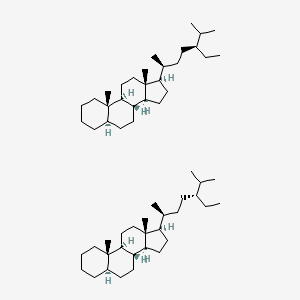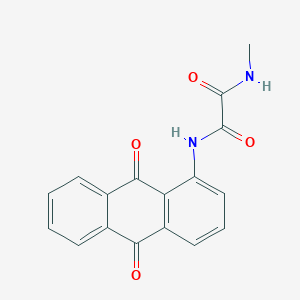
Methacrylic acid,tin(IV)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacrylic acid, tin(IV) salt is a compound formed by the reaction of methacrylic acid with tin(IV) ions. Methacrylic acid is an organic compound with the formula CH₂=C(CH₃)COOH. It is a colorless, viscous liquid with an acrid odor and is used primarily in the production of polymers. The tin(IV) salt of methacrylic acid combines the properties of both methacrylic acid and tin, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methacrylic acid, tin(IV) salt typically involves the reaction of methacrylic acid with a tin(IV) compound, such as tin(IV) chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of methacrylic acid involves several methods, including the acetone cyanohydrin process, which is the most common. This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis. Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Methacrylic acid, tin(IV) salt undergoes various chemical reactions, including:
Oxidation: The tin(IV) ion can undergo redox reactions, making the compound useful in oxidation processes.
Substitution: The methacrylic acid moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Polymerization: Methacrylic acid can polymerize to form polymethacrylic acid or copolymers with other monomers.
Common Reagents and Conditions
Common reagents used in reactions with methacrylic acid, tin(IV) salt include oxidizing agents, nucleophiles, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from reactions involving methacrylic acid, tin(IV) salt include various polymers, such as polymethacrylic acid, and other organotin compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methacrylic acid, tin(IV) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials
Mécanisme D'action
The mechanism of action of methacrylic acid, tin(IV) salt involves the interaction of the tin(IV) ion with various molecular targets. The tin(IV) ion can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes. Additionally, the methacrylic acid moiety can undergo polymerization, forming long chains that contribute to the material’s properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methacrylic acid, tin(IV) salt include other methacrylic acid salts and organotin compounds, such as:
- Methacrylic acid, zinc salt
- Methacrylic acid, copper salt
- Methacrylic acid, aluminum salt
- Tin(IV) acetate
- Tin(IV) chloride
Uniqueness
Methacrylic acid, tin(IV) salt is unique due to the combination of properties from both methacrylic acid and tin(IV) ions. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from catalysis to material science .
Propriétés
Formule moléculaire |
C16H20O8Sn |
|---|---|
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
tris(2-methylprop-2-enoyloxy)stannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
Clé InChI |
KQWBJUXAIXBZTC-UHFFFAOYSA-J |
SMILES canonique |
CC(=C)C(=O)O[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)



![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)







